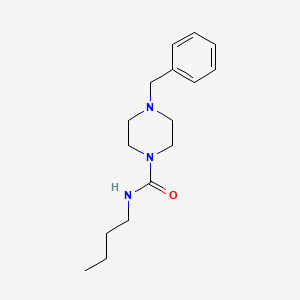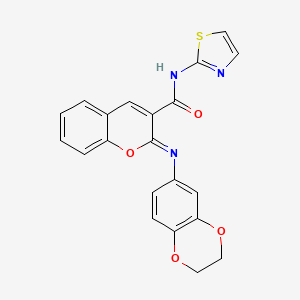
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic compound characterized by its intricate molecular structure. This compound features a blend of a pyridazine ring, pyrrolidine moiety, and a piperidine unit linked through a methanone group.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the 6-methylpyridazin-3-yl moiety: : The pyridazine ring is usually constructed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions.
Linking to the pyrrolidine ring: : The 6-methylpyridazin-3-yl group is then linked to a pyrrolidin-1-yl group through nucleophilic substitution reactions.
Introduction of the methylsulfonyl group: : This is typically achieved by reacting piperidine with methanesulfonyl chloride in the presence of a base.
Final linkage through methanone: : The last step involves coupling the two moieties through a methanone linkage using appropriate coupling agents under controlled conditions.
Industrial Production Methods:
In an industrial setting, these synthesis steps might be scaled up and optimized to ensure yield and purity. Continuous flow reactors and automated processes are commonly used to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: : Reduction reactions may target the methanone group to convert it into an alcohol derivative.
Substitution: : The rings in this compound are likely targets for electrophilic and nucleophilic substitution reactions, especially on the pyridazine ring.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Strong acids or bases, depending on whether the substitution is electrophilic or nucleophilic.
Major Products:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of alcohol derivatives from the methanone group.
Substitution: : Various substituted derivatives depending on the reacting agents.
科学的研究の応用
This compound finds applications across several domains:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use in studying receptor-ligand interactions.
Medicine: : Investigation as a possible therapeutic agent due to its complex structure which might interact with biological targets.
Industry: : Use in the creation of specialized materials with unique properties.
作用機序
Molecular Targets and Pathways:
The precise mechanism of action is largely dependent on the specific application:
Potential receptor targets: : The compound could act as an agonist or antagonist to various receptors due to its ability to mimic or block natural ligands.
Pathways involved: : Could influence cellular pathways related to signal transduction and metabolic processes.
類似化合物との比較
When compared to other compounds with similar moieties:
Structural uniqueness: : The specific combination of a pyridazine, pyrrolidine, and piperidine ring connected through a methanone bridge makes it unique.
Similar compounds
Compounds with pyridazine rings but different linking groups.
Compounds with similar methanone bridges but different ring structures.
Each similar compound would have slight variations in reactivity and application, influenced by their specific substituent groups and overall structure.
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-3-4-15(18-17-12)24-14-7-8-19(11-14)16(21)13-5-9-20(10-6-13)25(2,22)23/h3-4,13-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCZALWMXODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid](/img/structure/B2749206.png)



![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)

![ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2749217.png)

![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)
